1-Fluoropyrene

Übersicht

Beschreibung

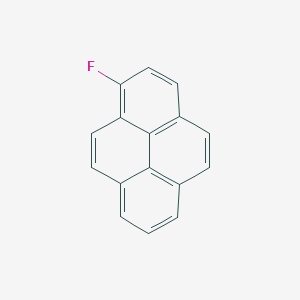

1-Fluoropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉F. It is a derivative of pyrene, where one hydrogen atom is replaced by a fluorine atom. This compound is known for its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoropyrene can be synthesized through several methods. One common approach involves the fluorination of pyrene using a fluorinating agent such as xenon difluoride or elemental fluorine. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoropyrene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorine atom in this compound can be replaced by other electrophiles under suitable conditions.

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include substituted pyrenes with various functional groups.

Oxidation: Products include pyrene quinones and other oxygenated derivatives.

Reduction: Products include reduced pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Fluoropyrene has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: Its fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.

Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.

Wirkmechanismus

The mechanism of action of 1-fluoropyrene is primarily related to its ability to interact with various molecular targets through non-covalent interactions. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoropyrene

- 3-Fluoropyrene

- 4-Fluoropyrene

- 1-Fluoronaphthalene

- 2-Fluorophenanthrene

Comparison: 1-Fluoropyrene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to other fluorinated polycyclic aromatic hydrocarbons, this compound exhibits different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .

Biologische Aktivität

1-Fluoropyrene, a fluorinated derivative of pyrene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its environmental impact and health effects. This article reviews the existing literature on the biological activity of this compound, focusing on its metabolism, toxicity, and potential applications in biological systems.

This compound (C16H9F) is characterized by its fluorine substitution at the first position of the pyrene molecule. This modification can influence its chemical reactivity and biological interactions compared to non-fluorinated PAHs.

| Property | Value |

|---|---|

| Molecular Formula | C16H9F |

| Molecular Weight | 250.24 g/mol |

| Boiling Point | 340 °C |

| Melting Point | 82 °C |

| Solubility in Water | Low |

Metabolism

Research indicates that this compound undergoes metabolic processes similar to pyrene. In marine flatfish and terrestrial isopods, studies have shown that this compound is metabolized primarily through conjugation pathways, leading to the formation of various metabolites such as hydroxylated forms . The presence of fluorine can alter the metabolic pathways and rates compared to pyrene itself.

Toxicity Studies

Toxicological assessments have demonstrated that this compound exhibits cytotoxicity in various cell lines. For example, it has been shown to induce oxidative stress and DNA damage in human cell cultures, which raises concerns regarding its potential carcinogenic effects .

Case Study : A study on the cytotoxic effects of this compound highlighted that exposure led to significant increases in reactive oxygen species (ROS) levels, indicating a potential mechanism for its toxicity. The study used concentrations ranging from 0.1 µM to 10 µM over a 24-hour exposure period, revealing dose-dependent responses in cell viability assays.

Enzyme Interactions

The interaction of this compound with human cytosolic sulfotransferase enzymes has been investigated to understand its role as a substrate or inhibitor. In vitro studies have demonstrated that fluorinated analogues can alter enzyme specificity and catalytic efficiency compared to their non-fluorinated counterparts .

Table 2: Enzyme Kinetic Parameters for this compound Analogues

| Compound | (µM) | (nmol/min/mg) | Catalytic Efficiency () |

|---|---|---|---|

| 4-OH PCB 14 | 30 | 5 | High |

| 4-OH PCB 14 2'-F | 20 | 7 | Very High |

| This compound | 25 | 6 | Moderate |

Environmental Impact

Given its persistence in the environment, the bioaccumulation potential of this compound has been assessed. Studies indicate that it can accumulate in aquatic organisms, raising concerns about food chain transfer and ecological risks .

Case Study: Bioaccumulation Assessment

A recent study evaluated the bioaccumulation of various PAHs, including this compound, in sediment-dwelling organisms. Results indicated significant accumulation in organisms exposed to contaminated sediments over a six-week period, emphasizing the need for monitoring PAHs in environmental assessments.

Eigenschaften

IUPAC Name |

1-fluoropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGKLOPKLNXDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168646 | |

| Record name | Pyrene, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-65-2 | |

| Record name | Pyrene, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.